An In-Depth Technical Guide to the Physicochemical Properties of 4-(Cyclopropylmethoxy)aniline Hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of 4-(Cyclopropylmethoxy)aniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Cyclopropylmethoxy)aniline hydrochloride is a substituted aniline derivative of interest in medicinal chemistry and drug discovery as a potential building block for more complex molecules. The incorporation of a cyclopropylmethoxy group can influence the pharmacokinetic and pharmacodynamic properties of a parent compound. As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its physical and chemical properties is paramount for process development, formulation, quality control, and ensuring regulatory compliance. This guide provides a comprehensive overview of the known and anticipated physicochemical characteristics of 4-(Cyclopropylmethoxy)aniline hydrochloride, alongside detailed analytical methodologies for its characterization. While experimental data for this specific molecule is limited in publicly available literature, this guide synthesizes information from closely related analogues and established principles of pharmaceutical sciences to provide a robust framework for its handling and analysis.
Chemical and Physical Properties
The fundamental identifying characteristics of 4-(Cyclopropylmethoxy)aniline hydrochloride are summarized below. It is important to note that while some properties are definitively known, others, such as the melting point, are not yet experimentally reported in the literature.
| Property | Value | Source/Notes |
| IUPAC Name | 4-(cyclopropylmethoxy)anilinium chloride | N/A |
| Synonyms | 4-(Cyclopropylmethoxy)benzenamine hydrochloride | [] |
| CAS Number | 1158573-73-9 | [][2] |
| Molecular Formula | C₁₀H₁₄ClNO | [2] |
| Molecular Weight | 199.68 g/mol | [2] |
| Canonical SMILES | C1CC1COC2=CC=C(C=C2)N.Cl | [2] |
| InChI Key | JIMPZGMCJJZHCX-UHFFFAOYSA-N | N/A |
| Appearance | White to off-white solid (Anticipated) | General property of aniline hydrochlorides[3] |
| Melting Point | No data available. For comparison, the melting point of aniline hydrochloride is 198 °C. | [4];[3] |
| Boiling Point | No data available. The predicted boiling point of the free base, 4-(cyclopropylmethoxy)aniline, is 295.7±13.0 °C. | N/A |
| Solubility | Expected to be soluble in water. The solubility of amine hydrochlorides is generally significantly higher than their corresponding free bases. For comparison, the solubility of aniline hydrochloride in water is 1070 g/L at 20 °C. | [5];[6] |
| pKa | The predicted pKa of the conjugate acid of the free base, 4-(cyclopropylmethoxy)aniline, is 5.21±0.10. This indicates that the hydrochloride salt will be stable in acidic to neutral conditions. | N/A |
Spectroscopic Characterization (Anticipated)
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton (¹H) and carbon (¹³C) NMR spectra are crucial for confirming the identity and purity of the molecule. The expected chemical shifts (in ppm) in a suitable deuterated solvent like DMSO-d₆ are as follows:
-
¹H NMR:
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Anilinium Protons (-NH₃⁺): A broad singlet in the region of 10-12 ppm.
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Aromatic Protons: Two doublets in the aromatic region (approximately 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.
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Methoxy Protons (-OCH₂-): A doublet around 3.8-4.0 ppm.
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Cyclopropylmethine Proton (-CH-): A multiplet in the range of 1.2-1.5 ppm.
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Cyclopropyl Methylene Protons (-CH₂-): Two multiplets in the upfield region, typically between 0.3 and 0.7 ppm.
-
-
¹³C NMR:
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Aromatic Carbons: Signals in the range of 115-155 ppm. The carbon bearing the ether linkage will be the most downfield.
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Methoxy Carbon (-OCH₂-): A signal around 70-75 ppm.
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Cyclopropylmethine Carbon (-CH-): A signal in the region of 10-15 ppm.
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Cyclopropyl Methylene Carbons (-CH₂-): Signals in the upfield region, typically below 10 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H Stretching: A broad band in the region of 3200-2800 cm⁻¹, characteristic of the ammonium salt (-NH₃⁺)[7].
-
C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹.
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C=C Stretching (Aromatic): Bands in the 1600-1450 cm⁻¹ region.
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N-H Bending: A band around 1600-1500 cm⁻¹[7].
-
C-O-C Stretching (Ether): A strong absorption in the 1250-1050 cm⁻¹ range.
Mass Spectrometry (MS)
In a typical electron ionization mass spectrometry (EI-MS) experiment, the hydrochloride salt will likely dissociate to the free base, 4-(cyclopropylmethoxy)aniline. The mass spectrum would therefore be that of the free base.
-
Molecular Ion (M⁺): A peak at m/z 163, corresponding to the molecular weight of the free base.
-
Key Fragmentation Patterns:
-
Loss of the cyclopropylmethyl group.
-
Cleavage of the ether bond.
-
Fragmentation of the aniline ring.
-
Analytical Methodologies
Purity Determination by High-Performance Liquid Chromatography (HPLC)
A stability-indicating reverse-phase HPLC method is essential for determining the purity of 4-(Cyclopropylmethoxy)aniline hydrochloride and for monitoring its stability. The following is a recommended starting method that should be validated for its intended use.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic mobile phase to ensure the analyte remains in its protonated form and improves peak shape. |
| Mobile Phase B | Acetonitrile | A common organic modifier for reverse-phase chromatography. |
| Gradient | 10% B to 90% B over 20 minutes, then re-equilibrate | A gradient elution is recommended to ensure the separation of potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detection Wavelength | 230 nm | Aniline derivatives typically have strong UV absorbance in this region. A PDA detector is recommended to monitor for co-eluting impurities. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Method Validation:
The HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust[8][9].
Stability and Handling
Stability Profile
Amine hydrochlorides are generally more stable than their free base counterparts due to the protonation of the reactive amine group[5]. However, 4-(Cyclopropylmethoxy)aniline hydrochloride may still be susceptible to degradation under certain stress conditions.
-
Hydrolytic Stability: Stable in acidic and neutral aqueous solutions. Degradation may occur under basic conditions where the free amine is liberated.
-
Oxidative Stability: The aniline moiety is susceptible to oxidation, which can lead to the formation of colored impurities. Contact with strong oxidizing agents should be avoided.
-
Thermal Stability: Stable at ambient temperatures. Decomposition may occur at elevated temperatures.
-
Photostability: Like many aniline derivatives, it may be sensitive to light and should be stored in light-resistant containers.
Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation products and establishing a stability-indicating analytical method[10].
Protocol for Forced Degradation:
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours. Neutralize before analysis.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the solid sample to UV and visible light according to ICH Q1B guidelines.
Analyze all stressed samples by the validated HPLC method to assess the extent of degradation and to separate the parent compound from any degradation products.
Hygroscopicity
The tendency of a substance to absorb moisture from the air is a critical parameter that can affect its stability, handling, and formulation.
Protocol for Hygroscopicity Assessment:
-
Accurately weigh a sample of the compound in a tared container.
-
Place the open container in a controlled humidity chamber (e.g., 25 °C / 75% RH).
-
Monitor the weight of the sample at regular intervals until a constant weight is achieved.
-
Calculate the percentage of water absorbed.
The hygroscopicity can be classified based on the percentage of weight gain.
Synthesis Outline
A plausible synthetic route for 4-(Cyclopropylmethoxy)aniline hydrochloride involves a two-step process starting from 4-nitrophenol.
-
Etherification: 4-Nitrophenol is reacted with a cyclopropylmethyl halide (e.g., bromide or chloride) in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., acetone or DMF) to form 1-(cyclopropylmethoxy)-4-nitrobenzene.
-
Reduction: The nitro group of 1-(cyclopropylmethoxy)-4-nitrobenzene is then reduced to an amine. This can be achieved using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or a metal/acid combination (e.g., Sn/HCl).
-
Salt Formation: The resulting 4-(cyclopropylmethoxy)aniline is then treated with hydrochloric acid in a suitable solvent (e.g., isopropanol or diethyl ether) to precipitate the hydrochloride salt.
Understanding the synthesis is crucial for identifying potential process-related impurities that may need to be monitored.
Conclusion
4-(Cyclopropylmethoxy)aniline hydrochloride is a valuable intermediate with physicochemical properties that are largely influenced by its substituted aniline structure and its formation as a hydrochloride salt. While a complete experimental dataset for this specific molecule is not yet publicly available, this guide provides a comprehensive framework for its characterization and handling based on established scientific principles and data from analogous compounds. The provided protocols for analytical method development, stability testing, and hygroscopicity assessment offer a solid starting point for researchers and drug development professionals working with this compound, ensuring a foundation of scientific integrity and quality control.
References
Sources
- 2. biosynth.com [biosynth.com]
- 3. Aniline hydrochloride | 142-04-1 [chemicalbook.com]
- 4. International Laboratory USA [intlab.org]
- 5. Innovative pharmaceutical amine salt strategy for enhancing the water solubility of mefenamic acid | Scholars Portal Journals [journals.scholarsportal.info]
- 6. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
